3-tert-Butylcyclohex-2-en-1-ol
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Overview
Description
3-tert-Butylcyclohex-2-en-1-ol is an organic compound with the molecular formula C10H18O It is a tertiary alcohol with a cyclohexene ring substituted with a tert-butyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with tert-butylmagnesium chloride (a Grignard reagent) to form the corresponding alcohol. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 3-tert-Butylcyclohex-2-en-1-one.
Reduction: 3-tert-Butylcyclohexanol.
Substitution: 3-tert-Butylcyclohex-2-en-1-chloride.
Scientific Research Applications
3-tert-Butylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving tertiary alcohols.
Medicine: Research on this compound includes its potential use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-tert-Butylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
tert-Butylcyclohexane: Similar in structure but lacks the hydroxyl group.
Cyclohexanol: Contains a hydroxyl group but lacks the tert-butyl substitution.
Cyclohexene: Contains a double bond but lacks the hydroxyl group and tert-butyl substitution.
Uniqueness
3-tert-Butylcyclohex-2-en-1-ol is unique due to the presence of both a tert-butyl group and a hydroxyl group on a cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
64207-29-0 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-tert-butylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h7,9,11H,4-6H2,1-3H3 |
InChI Key |
CKANZYUEHLTHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(CCC1)O |
Origin of Product |
United States |
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